![molecular formula C8H5NO2 B581911 Furo[3,2-b]pyridine-6-carbaldehyde CAS No. 227939-48-2](/img/structure/B581911.png)

Furo[3,2-b]pyridine-6-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

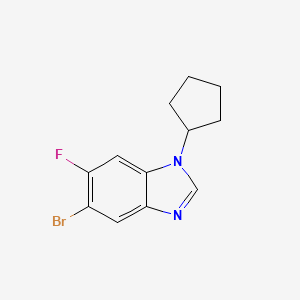

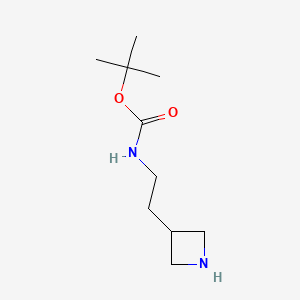

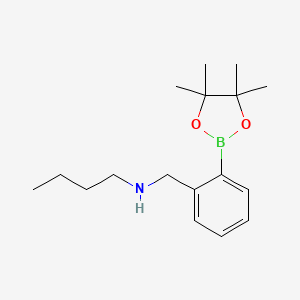

“Furo[3,2-b]pyridine-6-carbaldehyde” is a heterocyclic organic compound with the molecular formula C8H5NO2 . It has a molecular weight of 147.13 . This compound is commonly used in early discovery research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a furo[3,2-b]pyridine ring with an aldehyde group attached at the 6-position . The SMILES string representation of this compound is O=Cc1cnc2ccoc2c1 .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a density of 1.323 g/cm3 . The boiling point is 267.264ºC at 760 mmHg . Unfortunately, the melting point is not available .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity : Some derivatives of Furo[3,2-c]pyridine have been synthesized, exhibiting moderate to good antimicrobial activity against bacteria like Xanthomonas sp., Erwinia amylovora, and fungi such as Pyrenophora avenae, Fusarium graminearum (Hrasna, Ürgeová, & Krutošíková, 2012).

Method for Generation of Aryl Thieno and Furo Pyridines : A new method has been developed for generating aryl thieno[2,3-c]furans and aryl furo[3,4-b]pyridines, which are valuable in organic synthesis (Kuroda et al., 1991).

Metal-Catalyzed Cycloisomerization : Furo[3,2-b]pyrroles and furo[3,2-b]pyridines can be prepared from the cycloisomerization reactions of certain alkynyl compounds, using Ag(I), Pd(II)/Cu(I), or Au(I) catalysis. This synthesis method is significant for creating furan derivatives (Jury et al., 2009).

Efficient Synthesis for Polyheterocycles : An efficient and rapid synthesis method for furo[3,2-b]pyridine has been described, which is crucial for the synthesis of various polyheterocycles (Chartoire, Comoy, & Fort, 2008).

Anticancer Activity : Novel hetero ring fused pyridine derivatives, including furo[2,3-b]pyridine-2-carboxamide and others, have been synthesized and evaluated for their anticancer activity. Some compounds demonstrated significant activity against various human cancer cell lines at micro molar concentrations (Kumar et al., 2018).

Kinase Inhibitors : The furo[3,2-b]pyridine core has been identified as a central pharmacophore in kinase inhibitors, with applications in treating diseases like cancer. This includes the synthesis of highly selective inhibitors for protein kinases CLK and HIPK (Němec et al., 2021).

Safety and Hazards

“Furo[3,2-b]pyridine-6-carbaldehyde” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it’s recommended to remove to fresh air . In case of ingestion, it’s recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

Propriétés

IUPAC Name |

furo[3,2-b]pyridine-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLFAZIRJZCPPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1N=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663768 |

Source

|

| Record name | Furo[3,2-b]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227939-48-2 |

Source

|

| Record name | Furo[3,2-b]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

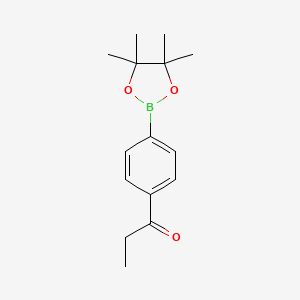

![2-Chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B581833.png)

![1-[1-(3-Methylbutyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)

![N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine](/img/structure/B581846.png)